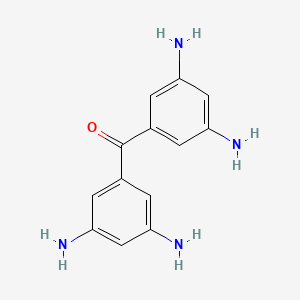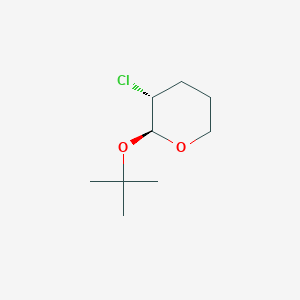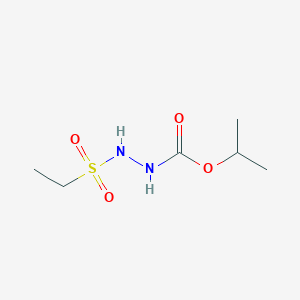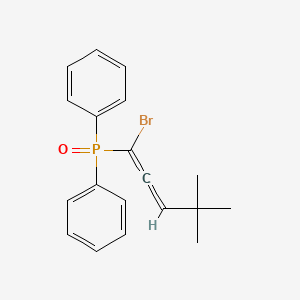
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine is a chemical compound known for its unique structure and properties. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine typically involves the alkylation of butane-1,4-diamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines
科学的研究の応用
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine finds applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
作用機序
The mechanism by which N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The octyl groups enhance its lipophilicity, facilitating its penetration into lipid membranes and interaction with hydrophobic sites. This property is crucial in its role as a ligand and in drug delivery applications.
類似化合物との比較
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrabutylbutane-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine stands out due to its longer alkyl chains, which impart greater hydrophobicity and lipophilicity compared to its shorter-chain analogs. This characteristic enhances its ability to interact with lipid membranes and hydrophobic sites, making it particularly valuable in applications requiring high lipophilicity.
特性
CAS番号 |
59734-28-0 |
|---|---|
分子式 |
C36H76N2 |
分子量 |
537.0 g/mol |
IUPAC名 |
N,N,N',N'-tetraoctylbutane-1,4-diamine |
InChI |
InChI=1S/C36H76N2/c1-5-9-13-17-21-25-31-37(32-26-22-18-14-10-6-2)35-29-30-36-38(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
InChIキー |
ZOWVOFSFASDVHY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CCCCN(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)


![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)






![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
